![molecular formula C14H10ClFN2O2 B3847585 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide](/img/structure/B3847585.png)
4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide
Overview
Description
4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide, also known as CFHB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CFHB is a hydrazone derivative that possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide is not fully understood. However, it has been suggested that 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide exerts its biological activities through the modulation of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation and cancer. Moreover, 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has been found to inhibit the activation of MAPK and PI3K/Akt, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of inflammation. Moreover, 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Moreover, it possesses various biological activities that can be studied in vitro and in vivo. However, 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide also has some limitations. It has poor solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide is not fully understood, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide. One potential direction is to study the pharmacokinetics and pharmacodynamics of 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide in animal models. This will help to determine the optimal dosage and route of administration for 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide. Another direction is to study the potential therapeutic applications of 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide in various disease models, including cancer, inflammation, and oxidative stress. Moreover, the development of novel analogs of 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide with improved solubility and efficacy can also be explored.
Scientific Research Applications
4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Moreover, 4-chloro-N'-(2-fluorobenzylidene)-2-hydroxybenzohydrazide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-10-5-6-11(13(19)7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDFBMKFPOKMMJ-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]-2-hydroxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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